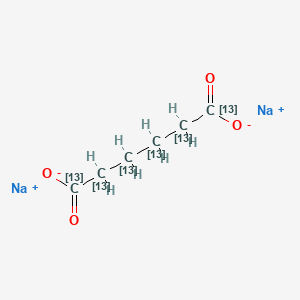

disodium;(1,2,3,4,5,6-13C6)hexanedioate

Description

Theoretical Underpinnings of Stable Isotope Resolved Metabolomics (SIRM)

Stable Isotope Resolved Metabolomics (SIRM) is a sophisticated analytical approach that utilizes molecules enriched with stable isotopes, such as Carbon-13 (¹³C), Nitrogen-15 (¹⁵N), or Deuterium (²H), to trace the flow of atoms through metabolic networks. The fundamental principle of SIRM lies in introducing a labeled substrate (a "tracer") into a biological system, such as a cell culture, tissue, or a whole organism, and then using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy to detect the incorporation of the isotope into downstream metabolites.

When a ¹³C-labeled substrate is metabolized, the ¹³C atoms are incorporated into various intermediate and end-product molecules. MS can distinguish between the unlabeled (containing ¹²C) and labeled (containing ¹³C) versions of a metabolite based on their mass-to-charge ratio. The pattern of different labeled versions of a molecule, known as mass isotopologues, provides detailed information about the metabolic pathways that were active. For instance, by analyzing the specific positions and number of ¹³C atoms in a product molecule, researchers can deduce the biochemical reactions that led to its formation.

SIRM allows for the determination of metabolic flux, which is the rate of turnover of molecules through a metabolic pathway. By measuring the rate at which the isotopic label spreads through the network and reaches a steady state, researchers can calculate the rates of intracellular reactions. This provides a dynamic view of metabolism that cannot be achieved by simply measuring the concentrations of metabolites, which only offers a static snapshot.

Significance of (1,2,3,4,5,6-¹³C₆)Hexanedioate as a Research Probe in Metabolic Studies

Disodium (B8443419);(1,2,3,4,5,6-¹³C₆)hexanedioate, the disodium salt of uniformly ¹³C-labeled adipic acid, is a specialized research probe used to investigate specific areas of metabolism, particularly fatty acid oxidation and dicarboxylic acid metabolism. Adipic acid is a six-carbon dicarboxylic acid that can be metabolized through a process similar to the beta-oxidation of fatty acids.

The significance of using the uniformly labeled (¹³C₆) version of hexanedioate is that all six carbon atoms in the molecule are heavy isotopes. This allows researchers to track the entire carbon skeleton of the molecule as it is processed by cellular enzymes. Any metabolites derived from the hexanedioate tracer will carry a distinct isotopic signature, making it possible to unambiguously identify their origin.

Research has shown that dicarboxylic acids can be metabolized via beta-oxidation to produce succinate (B1194679), which can then enter the tricarboxylic acid (TCA) cycle, a central hub of cellular metabolism. nih.govresearchgate.net This pathway is particularly relevant in certain metabolic disorders where fatty acid oxidation is impaired, leading to an accumulation of dicarboxylic acids. mdpi.com Using (1,2,3,4,5,6-¹³C₆)Hexanedioate allows scientists to quantify the flux through this alternative energy-producing pathway. For example, studies using labeled longer-chain dicarboxylic acids have demonstrated their breakdown into shorter-chain dicarboxylates like adipic acid, and ultimately into succinate, confirming the route of this metabolic conversion. nih.govresearchgate.net

Below is a table summarizing research findings where labeled dicarboxylic acids have been used to trace metabolic pathways.

| Tracer Used | Biological System | Key Metabolic Pathway Investigated | Major Labeled Products Detected | Research Implication |

|---|---|---|---|---|

| [1,2,4-¹³C₄]Dodecanedioic acid | Rat liver homogenates | Bidirectional beta-oxidation of dicarboxylic acids | ¹³C-labeled Suberic acid, Adipic acid, Succinate, Malate | Demonstrated the direct conversion of dicarboxylic acids to TCA cycle intermediates. nih.govresearchgate.net |

| [U-¹³C₁₆]Palmitate | Cultured cells | Fatty Acid Oxidation (FAO) and TCA cycle | ¹³C-labeled Citrate, Malate | Revealed distinct fates of fatty acid-derived carbon in proliferative versus oxidative cells. nih.gov |

| [¹³C₆]Glucose | Ischemic mouse hearts | Glucose metabolism in ischemia | ¹³C-labeled Lactate (B86563), Glutamate, TCA cycle intermediates | Showed accelerated glucose and lactate utilization in the area surrounding the ischemia. researchgate.net |

Historical Context and Evolution of ¹³C-Metabolic Flux Analysis Methodologies

The use of isotopes to trace metabolic pathways dates back to the 1930s with the pioneering work of Rudolf Schoenheimer, who used deuterium-labeled fatty acids to demonstrate the dynamic state of body constituents. However, the early years of metabolic tracing were dominated by the use of radioactive isotopes, such as Carbon-14 (¹⁴C). While powerful, the use of radioisotopes posed safety concerns and limitations in the type of information that could be obtained.

The development of stable isotope tracing, particularly with ¹³C, offered a safer and more versatile alternative. The evolution of ¹³C-Metabolic Flux Analysis (¹³C-MFA) can be traced through several key developments:

Early Applications: Initial studies with ¹³C tracers were largely qualitative, confirming the existence of metabolic pathways by identifying the presence of the label in expected products.

Advancements in Analytical Techniques: The refinement of NMR and MS technologies in the latter half of the 20th century was crucial. These advancements allowed for more precise measurement of isotopic enrichment and the determination of positional information of the label within a molecule (isotopomer analysis).

Development of Mathematical Modeling: A major leap forward was the development of computational models to interpret the complex labeling patterns. In the 1980s and 1990s, researchers began to create mathematical frameworks that could take the measured isotopomer distributions and calculate the relative fluxes through different pathways that would produce such a pattern.

Software and Automation: The complexity of flux calculations led to the creation of specialized software packages (e.g., METRAN, INCA, OpenFLUX). These tools automated the process of building metabolic models, simulating labeling patterns, and performing statistical analysis to estimate fluxes and their confidence intervals, making the technique more accessible to the broader research community.

Expansion to Complex Systems: Initially applied to microorganisms with relatively simple and well-defined metabolic networks, ¹³C-MFA has been increasingly adapted for more complex systems, including mammalian cells, tissues, and even whole organisms. This has required the development of more sophisticated models that account for metabolic compartmentalization and intercellular transport. nih.gov

Today, ¹³C-MFA is a cornerstone of systems biology and metabolic engineering, providing quantitative insights that are critical for understanding disease, developing new therapies, and engineering microbes for the production of valuable chemicals. researchgate.net

Structure

2D Structure

3D Structure of Parent

Properties

Molecular Formula |

C6H8Na2O4 |

|---|---|

Molecular Weight |

196.06 g/mol |

IUPAC Name |

disodium;(1,2,3,4,5,6-13C6)hexanedioate |

InChI |

InChI=1S/C6H10O4.2Na/c7-5(8)3-1-2-4-6(9)10;;/h1-4H2,(H,7,8)(H,9,10);;/q;2*+1/p-2/i1+1,2+1,3+1,4+1,5+1,6+1;; |

InChI Key |

KYKFCSHPTAVNJD-MABOOHTNSA-L |

Isomeric SMILES |

[13CH2]([13CH2][13CH2][13C](=O)[O-])[13CH2][13C](=O)[O-].[Na+].[Na+] |

Canonical SMILES |

C(CCC(=O)[O-])CC(=O)[O-].[Na+].[Na+] |

Origin of Product |

United States |

Synthetic Methodologies and Isotopic Characterization of 1,2,3,4,5,6 13c6 Hexanedioate

Chemical Synthesis Routes for Complete Carbon-13 Enrichment of Hexanedioate

The synthesis of hexanedioate fully enriched with carbon-13 (¹³C₆) typically commences with a universally ¹³C-labeled precursor, most commonly [U-¹³C₆]glucose. nih.govnih.gov This approach leverages established green chemistry pathways that convert biomass-derived sugars into adipic acid. nih.govnih.gov A prominent two-step chemo-catalytic process is often employed. nih.gov

The initial step involves the oxidation of [U-¹³C₆]glucose to produce [U-¹³C₆]glucaric acid. This reaction is efficiently catalyzed by platinum nanoparticles supported on carbon nanotubes. nih.gov Subsequently, the fully ¹³C-labeled glucaric acid undergoes hydrodeoxygenation to yield (1,2,3,4,5,6-¹³C₆)hexanedioic acid. nih.govnih.gov This second step is effectively facilitated by a bifunctional catalyst, such as one composed of rhenium oxide and palladium supported on activated carbon. nih.gov The rhenium oxide component is responsible for the deoxygenation, while palladium catalyzes the hydrogenation of intermediate olefinic compounds and works in synergy to enhance the deoxygenation process. nih.gov The resulting (1,2,3,4,5,6-¹³C₆)hexanedioic acid can then be neutralized with a sodium source to produce disodium (B8443419);(1,2,3,4,5,6-¹³C₆)hexanedioate. The commercial availability of adipic-13C6 acid confirms the viability of such synthetic routes.

Table 1: Key Stages in the Synthesis of (1,2,3,4,5,6-¹³C₆)Hexanedioate

| Step | Reactant | Product | Catalyst |

| 1 | [U-¹³C₆]Glucose | [U-¹³C₆]Glucaric Acid | Platinum nanoparticles on carbon nanotubes |

| 2 | [U-¹³C₆]Glucaric Acid | (1,2,3,4,5,6-¹³C₆)Hexanedioic Acid | Rhenium oxide and palladium on activated carbon |

| 3 | (1,2,3,4,5,6-¹³C₆)Hexanedioic Acid | Disodium;(1,2,3,4,5,6-¹³C₆)hexanedioate | Sodium Hydroxide or similar sodium source |

Advanced Analytical Techniques for Isotopic Purity and Positional Enrichment Verification

To ensure the quality and reliability of tracer-based metabolic studies, rigorous analytical verification of the isotopic labeling of (1,2,3,4,5,6-¹³C₆)hexanedioate is essential. High-resolution mass spectrometry and multi-dimensional nuclear magnetic resonance spectroscopy are the primary techniques employed for this purpose.

High-Resolution Mass Spectrometry for Mass Isotopomer Distribution Analysis

High-resolution mass spectrometry (HRMS) is a powerful tool for determining the isotopic purity and the distribution of mass isotopomers of ¹³C-labeled compounds. nih.gov For (1,2,3,4,5,6-¹³C₆)hexanedioate, this analysis confirms that the vast majority of the molecules have all six carbon atoms as ¹³C, indicated by a mass shift of +6 compared to the unlabeled compound.

Gas chromatography-mass spectrometry (GC-MS) is a commonly used technique for this analysis, where the analyte is first derivatized to increase its volatility. nih.govnih.gov The resulting mass spectrum will show the relative abundances of different isotopologues (molecules that differ only in their isotopic composition). youtube.com The mass isotopomer distribution (MID) vector is calculated from this data, which provides the fractional abundance of each isotopologue (M+0, M+1, M+2, M+3, M+4, M+5, and M+6). For a highly enriched sample of (1,2,3,4,5,6-¹³C₆)hexanedioate, the M+6 isotopologue should be overwhelmingly dominant. nih.govspringernature.com Tandem mass spectrometry (MS/MS) can further enhance the analysis by fragmenting the parent ion and analyzing the resulting daughter ions, providing more detailed structural information and confirming the position of the labels. researchgate.net

Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Positional Labeling Confirmation

In a fully ¹³C-labeled molecule, the ¹³C-¹³C scalar couplings result in complex splitting patterns in the ¹³C NMR spectrum. nih.gov Multi-dimensional NMR techniques, such as 2D INADEQUATE (Incredible Natural Abundance DoublE QUAntum Transfer Experiment), can be used to trace out the complete carbon skeleton, unequivocally confirming the connectivity and position of each ¹³C atom. frontiersin.org Other 2D NMR experiments like HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) can correlate the ¹³C atoms with their attached protons, further solidifying the structural assignment and confirming the positional enrichment. figshare.com

Table 2: Analytical Techniques for Isotopic Characterization

| Technique | Information Provided | Key Features |

| High-Resolution Mass Spectrometry (HRMS) | Isotopic purity, mass isotopomer distribution | High mass accuracy, sensitivity, and ability to distinguish between different isotopologues. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Mass isotopomer distribution of volatile derivatives | Robust and widely used for metabolic flux analysis. |

| Tandem Mass Spectrometry (MS/MS) | Structural confirmation of labeling | Fragmentation of parent ions provides positional information. |

| ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy | Direct detection and quantification of ¹³C at each carbon position | Provides unambiguous positional information. |

| 2D NMR (e.g., INADEQUATE, HSQC, HMBC) | Complete carbon skeleton connectivity and positional confirmation | Elucidates the precise location of isotopic labels within the molecule. |

Strategies for Quantitative Assessment of Isotopic Dilution and Exchange in Biological Systems

Once introduced into a biological system, the concentration and isotopic enrichment of (1,2,3,4,5,6-¹³C₆)hexanedioate can change due to metabolic processes. Isotope Dilution Mass Spectrometry (IDMS) is the gold standard for the quantitative analysis of these changes. nih.govnih.govresearchgate.net

In a typical IDMS experiment, a known amount of the isotopically labeled compound, in this case, (1,2,3,4,5,6-¹³C₆)hexanedioate, is added to a biological sample (e.g., plasma, urine, or tissue homogenate) as an internal standard. nih.gov The labeled standard will mix with the endogenous, unlabeled hexanedioate. After extraction and purification, the sample is analyzed by mass spectrometry. researchgate.net By measuring the ratio of the labeled to the unlabeled compound, the concentration of the endogenous hexanedioate can be accurately determined. nih.gov

This approach also allows for the study of isotopic exchange, where the ¹³C atoms from the labeled hexanedioate can be incorporated into other metabolites through various biochemical pathways. By tracking the appearance of ¹³C in downstream metabolites, researchers can elucidate metabolic fluxes and pathway activities. The rate of disappearance of the M+6 isotopologue of hexanedioate and the appearance of unlabeled hexanedioate can provide quantitative measures of its turnover and consumption within the biological system.

Application of 1,2,3,4,5,6 13c6 Hexanedioate in Metabolic Flux Analysis

Principles and Mathematical Frameworks for 13C-Metabolic Flux Analysis (13C-MFA)

13C-MFA is a powerful technique used to determine intracellular metabolic fluxes by introducing a 13C-labeled substrate into a biological system and measuring the resulting labeling patterns in downstream metabolites. The distribution of 13C isotopes within these metabolites is a direct consequence of the active metabolic pathways and their respective fluxes. By employing sophisticated mathematical models, these labeling patterns can be deconvoluted to provide a quantitative map of cellular metabolism.

Steady-State and Non-Steady-State Flux Determination Models

The determination of metabolic fluxes through 13C-MFA can be approached using two primary modeling frameworks: steady-state and non-steady-state models.

Steady-State 13C-MFA assumes that the metabolic fluxes and metabolite concentrations within the system are constant over time. This isotopic steady state is typically achieved by culturing cells with a 13C-labeled substrate for a duration sufficient to allow for the complete labeling of intracellular metabolite pools. The resulting labeling distribution in metabolites, often measured in proteinogenic amino acids or other stable cellular components, is then used to solve a system of algebraic equations that describe the metabolic network. This approach provides a time-averaged view of the metabolic phenotype.

Non-Steady-State 13C-MFA , also known as isotopically non-stationary MFA (INST-MFA), is applied to systems where the isotopic labeling of metabolites is still changing over time. This method is particularly useful for studying dynamic metabolic responses or for systems that are difficult to maintain in a steady state. INST-MFA involves measuring the transient labeling patterns of intracellular metabolites at multiple time points after the introduction of the 13C tracer. The flux determination requires solving a system of differential equations that describe the isotopic labeling dynamics of the metabolite pools. This approach can provide a more instantaneous snapshot of metabolic activity.

The choice between steady-state and non-steady-state models depends on the biological question, the nature of the experimental system, and the available analytical techniques for measuring isotopic labeling.

Compartmental Modeling in Cellular and Subcellular Metabolic Networks

Cellular metabolism is highly organized, with specific metabolic pathways and metabolite pools localized to distinct subcellular compartments, such as the cytosol, mitochondria, and peroxisomes. This compartmentalization plays a crucial role in regulating metabolic flux. Consequently, accurate metabolic flux analysis often requires the use of compartmental models.

Compartmental models in 13C-MFA account for the spatial separation of reactions and metabolites within the cell. These models incorporate transport steps between compartments, allowing for a more realistic representation of the metabolic network. By analyzing the labeling patterns of metabolites isolated from different subcellular fractions or by using tracers that are metabolized in specific compartments, it is possible to resolve fluxes across intracellular boundaries. The development and application of these models are essential for understanding the coordination of metabolic activities between different parts of the cell.

Tracing Carbon Flux through Central Carbon Metabolic Pathways with (1,2,3,4,5,6-13C6)Hexanedioate

The dicarboxylic acid hexanedioate, also known as adipate, can be metabolized by various organisms and has the potential to serve as a carbon source for central metabolic pathways. The use of uniformly labeled (1,2,3,4,5,6-13C6)hexanedioate allows for the tracking of all six of its carbon atoms as they are incorporated into downstream metabolites.

Hexanedioate Contribution to the Tricarboxylic Acid Cycle and Anaplerotic Reactions

While direct experimental evidence detailing the metabolic fate of (1,2,3,4,5,6-13C6)hexanedioate in the context of TCA cycle anaplerosis is not extensively documented in publicly available research, the metabolic pathways of similar dicarboxylic acids suggest potential routes of entry. The breakdown of hexanedioate could potentially yield intermediates that feed into the Tricarboxylic Acid (TCA) cycle. For instance, through beta-oxidation-like pathways, hexanedioate could be converted to acetyl-CoA and succinyl-CoA, both of which are key components of the TCA cycle.

Anaplerotic reactions are essential for replenishing TCA cycle intermediates that are withdrawn for biosynthetic purposes. By tracing the incorporation of the 13C label from (1,2,3,4,5,6-13C6)hexanedioate into TCA cycle intermediates such as citrate, α-ketoglutarate, succinate (B1194679), fumarate (B1241708), and malate, it would be theoretically possible to quantify the contribution of hexanedioate to the anaplerotic flux. The specific labeling patterns observed in these intermediates would provide insights into the enzymatic reactions involved in hexanedioate catabolism and its subsequent entry into the central carbon metabolism.

Interconnections with Fatty Acid and Lipid Biosynthesis Pathways

The building block for fatty acid synthesis is acetyl-CoA. If the metabolism of (1,2,3,4,5,6-13C6)hexanedioate generates 13C-labeled acetyl-CoA, this labeled precursor can be incorporated into newly synthesized fatty acids. By analyzing the isotopic enrichment and distribution of 13C in various fatty acid species, it would be possible to elucidate the flux from hexanedioate to lipid biosynthesis.

This analysis would involve the extraction of total lipids, hydrolysis to free fatty acids, and subsequent analysis by techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS). The detection of 13C-labeled fatty acids would provide direct evidence of the metabolic link between hexanedioate degradation and lipid synthesis. Furthermore, the pattern of 13C incorporation could reveal details about the chain elongation process and the relative contribution of hexanedioate-derived carbons compared to other carbon sources.

Elucidation of Gluconeogenic and Glycogenolytic Fluxes

Gluconeogenesis is the metabolic pathway that results in the generation of glucose from certain non-carbohydrate carbon substrates. Intermediates of the TCA cycle, such as oxaloacetate, are key precursors for gluconeogenesis. If the catabolism of (1,2,3,4,5,6-13C6)hexanedioate leads to the formation of 13C-labeled TCA cycle intermediates that can exit the cycle and enter the gluconeogenic pathway, this would result in the production of 13C-labeled glucose. Measuring the isotopic enrichment in glucose would allow for the quantification of the gluconeogenic flux originating from hexanedioate.

Glycogenolysis is the breakdown of glycogen (B147801) to glucose. While (1,2,3,4,5,6-13C6)hexanedioate is not a direct precursor for glycogen synthesis in the same way as glucose, its carbons could potentially be incorporated into the glycogen pool via gluconeogenesis followed by glycogenesis. Subsequent analysis of the 13C enrichment in glucose released during glycogenolysis could provide indirect information about these interconnected pathways. However, more direct methods are typically used to study glycogenolytic fluxes.

Based on a comprehensive search of available scientific literature, there are no specific studies detailing the use of disodium (B8443419);(1,2,3,4,5,6-13C6)hexanedioate as an isotopic tracer in the context of metabolic flux analysis (MFA). Research in 13C-MFA predominantly focuses on central carbon metabolism using tracers such as uniformly labeled glucose ([U-13C]glucose) and glutamine ([U-13C]glutamine) to elucidate pathways like glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Consequently, it is not possible to provide an article on the specific application of disodium;(1,2,3,4,5,6-13C6)hexanedioate in MFA that is based on detailed, published research findings as requested. The experimental protocols for cell cultivation, isotopic labeling, metabolite quenching, extraction, and derivatization are highly dependent on the specific tracer used and the metabolic pathways being investigated. Without studies that utilize 13C-labeled hexanedioate, any description of such protocols would be hypothetical and not scientifically validated.

Therefore, the requested article focusing solely on the experimental application of this compound in metabolic flux analysis cannot be generated with scientific accuracy.

Elucidation of Biochemical Pathways and Enzymatic Mechanisms Using 1,2,3,4,5,6 13c6 Hexanedioate

Identification of Novel Metabolic Routes and Branch Points via ¹³C-Tracing

The introduction of a ¹³C-labeled substrate like (1,2,3,4,5,6-¹³C₆)hexanedioate into a biological system allows researchers to follow the carbon backbone as it is modified by cellular enzymes. By analyzing the mass isotopologue distribution (MID) in downstream metabolites, previously unknown metabolic routes can be uncovered. When ¹³C₆-hexanedioate is metabolized, the resulting products will carry the ¹³C label. For instance, if hexanedioate is catabolized via β-oxidation, the resulting acetyl-CoA and succinyl-CoA would be expected to be fully labeled (M+2 and M+4, respectively), assuming the entire molecule is processed through the pathway.

The appearance of ¹³C labels in unexpected metabolites can signify a novel metabolic branch point or a previously uncharacterized pathway. For example, if ¹³C from hexanedioate were incorporated into amino acids or glucose, it would suggest a connection between dicarboxylic acid breakdown and central carbon metabolism pathways like the tricarboxylic acid (TCA) cycle and gluconeogenesis. While the principle is well-established with common tracers like ¹³C-glucose and ¹³C-glutamine, the application of ¹³C₆-hexanedioate allows for the specific interrogation of pathways originating from medium-chain dicarboxylic acids. This specificity is crucial for identifying unique metabolic adaptations in organisms or cell types that utilize fatty acids and dicarboxylic acids as primary energy sources.

Detailed Investigation of Dicarboxylic Acid Metabolism and Associated Enzymes

Dicarboxylic acids (DCAs) are metabolized primarily through peroxisomal β-oxidation. The process involves a series of enzymatic reactions including activation, oxidation, hydration, dehydrogenation, and thiolytic cleavage. Using (1,2,3,4,5,6-¹³C₆)hexanedioate enables a detailed investigation of this pathway and its constituent enzymes.

The initial step requires the activation of hexanedioate to its coenzyme A (CoA) thioester, hexanedioyl-CoA (adipyl-CoA). This reaction is catalyzed by an acyl-CoA synthetase. Following transport into the peroxisome, which may be facilitated by transporters like ABCD3, the β-oxidation spiral commences.

The catabolism of ¹³C₆-adipyl-CoA would proceed as follows:

Oxidation: An acyl-CoA oxidase introduces a double bond, yielding a ¹³C₆-enoyl-CoA intermediate.

Hydration/Dehydrogenation: A multifunctional enzyme hydrates the double bond and then oxidizes the resulting hydroxyl group.

Thiolysis: A thiolase cleaves the molecule, releasing a two-carbon ¹³C₂-acetyl-CoA unit and a four-carbon ¹³C₄-succinyl-CoA.

By tracking the appearance of these fully labeled intermediates and end products, researchers can confirm the activity of the pathway and identify potential bottlenecks. For example, an accumulation of the ¹³C₆-adipyl-CoA substrate could indicate a deficiency in the initial acyl-CoA oxidase. While studies have used similar tracers like uniformly labeled C12-DCA to implicate transporters such as ABCD3 in general DCA metabolism, ¹³C₆-hexanedioate provides a specific tool to study the enzymes acting on shorter-chain DCAs. biorxiv.org

Table 1: Theoretical ¹³C Labeling Pattern from (1,2,3,4,5,6-¹³C₆)Hexanedioate Catabolism

| Metabolite | Number of Carbons | Expected ¹³C Label (Mass Shift) | Pathway Step |

|---|---|---|---|

| Hexanedioate | 6 | M+6 | Initial Substrate |

| Adipyl-CoA | 6 | M+6 | Activation |

| Acetyl-CoA | 2 | M+2 | Thiolysis Product |

Determination of Enzyme Specificity and Kinetic Isotope Effects with Labeled Hexanedioate

Isotopically labeled substrates are invaluable for studying enzyme kinetics and specificity. The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in a reactant is replaced by one of its heavier isotopes. Measuring the KIE can provide insight into the rate-limiting step of an enzymatic reaction and the nature of the transition state.

For a reaction involving the breaking of a C-C or C-H bond, substituting ¹²C with ¹³C can lead to a measurable KIE. In the context of hexanedioate metabolism, the first oxidative step catalyzed by acyl-CoA oxidase involves the breaking of a C-H bond. By comparing the reaction rates of unlabeled hexanedioate with (1,2,3,4,5,6-¹³C₆)hexanedioate, a ¹³C KIE could be determined for this step. A significant KIE (value > 1) would suggest that this C-H bond cleavage is part of the rate-determining step of the reaction.

Furthermore, labeled substrates can be used in competitive assays to determine enzyme specificity. For instance, an enzyme's preference for hexanedioate over other dicarboxylic acids (e.g., suberate (B1241622) or sebacate) could be quantified by incubating the enzyme with a mixture of unlabeled and ¹³C₆-labeled substrates and measuring the relative consumption rates via mass spectrometry. Such studies are fundamental to understanding how enzymes distinguish between structurally similar molecules.

Analysis of Isotopic Scrambling and Carbon Atom Rearrangements during Metabolic Transformations

Isotopic scrambling occurs when the original positions of labeled atoms within a molecule are rearranged during metabolic processing. The uniform labeling of (1,2,3,4,5,6-¹³C₆)hexanedioate provides a clear starting point to detect such events. If the metabolic pathway is a simple linear degradation like β-oxidation, the resulting fragments (acetyl-CoA and succinyl-CoA) should retain their contiguous blocks of ¹³C atoms.

However, if the carbon skeleton undergoes rearrangement, the labeling pattern in the products will be altered. For example, if succinyl-CoA derived from ¹³C₆-hexanedioate enters the TCA cycle, the symmetric nature of succinate (B1194679) and fumarate (B1241708) can lead to scrambling of the ¹³C labels. After one turn of the cycle, the four labeled carbons can be redistributed within the oxaloacetate molecule. This scrambling provides definitive proof of the molecule's entry into and processing by the TCA cycle. Analyzing these patterns helps to distinguish between direct catabolic routes and pathways that intersect with central metabolic hubs, revealing the complex interplay between different metabolic networks.

Advanced Spectroscopic Investigations Employing 1,2,3,4,5,6 13c6 Hexanedioate

High-Resolution ¹³C NMR Spectroscopy for Structural and Dynamic Studies of Labeled Metabolites

High-resolution ¹³C NMR spectroscopy is a fundamental technique for analyzing the carbon framework of organic molecules. The use of uniformly ¹³C-labeled compounds like (1,2,3,4,5,6-¹³C6)hexanedioate significantly enhances the utility of this method. While the natural abundance of ¹³C is only about 1.1%, isotopic enrichment boosts the signal intensity, enabling more rapid and sensitive data acquisition.

One of the primary advantages of ¹³C NMR is the large chemical shift dispersion, typically spanning over 200 ppm, which is much wider than for ¹H NMR. This results in less spectral overlap, even in complex mixtures, allowing for the resolution of individual carbon resonances. For uniformly labeled molecules, the presence of ¹³C-¹³C scalar couplings provides additional structural information, helping to confirm the carbon backbone topology. These features make ¹³C NMR an essential tool for confirming molecular identity and studying the electronic environment of each carbon atom within a metabolite.

Key Research Findings from ¹³C NMR Studies:

Structural Confirmation: The technique is essential for verifying the chemical structures of synthesized compounds by providing insights into the carbon framework.

Quantitative Analysis: Under specific experimental conditions with appropriate relaxation delays, ¹³C NMR can be used for the quantitative determination of compound ratios in mixtures, such as diastereomers or regioisomers, with accuracy often comparable to ¹H NMR and chromatographic methods.

Enhanced Sensitivity: The use of sensitive cryoprobes can significantly reduce measurement times for ¹³C NMR, making it more feasible for routine analysis.

In the analysis of complex biological samples such as cell lysates or biofluids, one-dimensional (1D) NMR spectra often suffer from severe peak overlap, hindering unambiguous metabolite identification. Multi-dimensional NMR techniques, particularly those correlating ¹H and ¹³C nuclei, are employed to overcome this challenge by spreading resonances over two or more frequency dimensions.

Two-dimensional (2D) Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a cornerstone experiment in metabolomics. It correlates the chemical shifts of protons directly attached to ¹³C nuclei, generating a unique peak for each C-H bond. This significantly enhances spectral resolution and provides robust constraints for metabolite identification when compared against databases like the Human Metabolome Database (HMDB) or the Biological Magnetic Resonance Bank (BMRB). For uniformly ¹³C-labeled compounds, more advanced experiments like 2D ¹³C-¹³C Total Correlation Spectroscopy (TOCSY) can be used to map out the entire carbon skeleton of individual metabolites within a mixture, providing definitive structural identification.

| NMR Technique | Information Provided | Application in Complex Samples |

| 1D ¹³C NMR | Carbon count and chemical environment. | Limited by spectral overlap. |

| 2D ¹³H-¹³C HSQC | Correlation of directly bonded C-H pairs. | Resolves overlap, aids metabolite identification. |

| 2D ¹³C-¹³C TOCSY | Maps the entire carbon backbone of a molecule. | Definitive structure elucidation of labeled metabolites. |

| 2D COSY | Correlates scalar-coupled protons. | Helps establish proton connectivity within spin systems. |

This table is interactive. Sort and filter to explore the data.

In uniformly ¹³C-labeled molecules, the interpretation of relaxation data is complicated by interactions between adjacent ¹³C nuclei (dipole-dipole interactions and cross-correlation effects). However, specialized pulse sequences have been developed to mitigate these effects and extract accurate dynamic parameters. These measurements are crucial for understanding how metabolites like hexanedioate interact with their environment, such as binding to proteins or partitioning into membranes, by revealing changes in their conformational freedom. This information is vital for building a complete picture of a molecule's function beyond its static structure.

Mass Spectrometry-Based Metabolomics Leveraging (1,2,3,4,5,6-13C6)Hexanedioate as an Internal Standard

Mass spectrometry (MS) is a highly sensitive analytical technique central to metabolomics. The use of stable isotope-labeled internal standards, such as (1,2,3,4,5,6-¹³C6)hexanedioate, is the gold standard for accurate and precise quantification of metabolites. Because the labeled standard is chemically identical to the endogenous analyte, it co-elutes in chromatographic separations and experiences similar ionization efficiency and matrix effects in the MS source. This allows it to correct for variations in sample preparation and analysis, leading to highly reliable quantitative data.

Tandem mass spectrometry (MS/MS) is a powerful technique that involves the selection and fragmentation of a specific parent ion, followed by the analysis of the resulting daughter (or fragment) ions. When a ¹³C-labeled metabolite like (1,2,3,4,5,6-¹³C6)hexanedioate is used as a tracer in biological systems, its atoms are incorporated into downstream metabolites.

By performing MS/MS on these downstream metabolites, researchers can determine the location and number of ¹³C atoms within the fragment ions. This isotopic fragmentation pattern provides a wealth of information about the specific biochemical reactions that have occurred, allowing for the detailed reconstruction of metabolic pathways. This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is instrumental in understanding how metabolic networks operate and respond to various stimuli or disease states. The additional labeling information provided by tandem MS significantly improves the precision and resolution of flux calculations.

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for metabolite quantification. In this approach, a known amount of the isotopically labeled standard, (1,2,3,4,5,6-¹³C6)hexanedioate, is spiked into a biological sample. The sample is then processed and analyzed, typically by liquid chromatography-mass spectrometry (LC-MS) or gas chromatography-mass spectrometry (GC-MS).

The mass spectrometer can distinguish between the unlabeled (endogenous) hexanedioate and the ¹³C₆-labeled internal standard due to their mass difference (+6 Da). By measuring the ratio of the signal intensity of the endogenous analyte to the labeled standard, the precise concentration of the endogenous metabolite in the original sample can be calculated. This method effectively corrects for analyte loss during sample preparation and variations in instrument response, providing highly accurate and reproducible quantification.

| Parameter | Description | Advantage of Using (1,2,3,4,5,6-¹³C6)Hexanedioate |

| Analyte | Endogenous (unlabeled) hexanedioate | The target molecule for quantification. |

| Internal Standard | (1,2,3,4,5,6-¹³C6)hexanedioate | Chemically identical, co-elutes, corrects for analytical variability. |

| Mass Difference | +6 Da | Allows for clear distinction between analyte and standard by MS. |

| Measurement | Ratio of analyte signal to standard signal | Forms the basis for accurate concentration calculation. |

| Outcome | Precise and accurate quantification | Gold-standard method for quantitative metabolomics. |

This table is interactive. Sort and filter to explore the data.

Integration of NMR and MS Data for Comprehensive Isotopic Metabolite Analysis

While NMR and MS are powerful techniques on their own, their integration provides a more comprehensive and robust analysis of the metabolome. MS offers superior sensitivity and is often coupled with chromatography for broad metabolite coverage, whereas NMR is non-destructive, highly quantitative, and unparalleled for de novo structure elucidation.

When studying metabolism with (1,2,3,4,5,6-¹³C6)hexanedioate, MS can be used to sensitively track the incorporation of the ¹³C label into a wide array of downstream metabolites and to quantify their absolute concentrations using isotope dilution. Simultaneously, NMR can provide detailed information on the specific positions of the ¹³C atoms within those metabolites (isotopomer analysis), which is crucial for resolving ambiguous pathway steps. Combining the kinetic data from MS with the deep structural and positional information from NMR allows researchers to construct highly detailed and accurate models of metabolic flux, providing a holistic view of cellular biochemistry. This integrated approach leverages the complementary strengths of each technology to overcome their individual limitations, leading to more confident metabolite identification and a deeper understanding of biological systems.

Computational Chemistry and Theoretical Modeling of Isotopic Systems Involving Hexanedioate

Quantum Chemical Calculations for Prediction of Kinetic and Equilibrium Isotope Effects

Quantum chemical calculations are fundamental in predicting how isotopic substitution affects reaction rates and equilibria. The Kinetic Isotope Effect (KIE) is the change in the rate of a chemical reaction when an atom in the reactants is replaced by one of its isotopes. wikipedia.org These effects arise from the quantum mechanical nature of molecular vibrations, specifically the zero-point energy (ZPE), which is lower for heavier isotopes. google.com

By modeling the potential energy surface of a reaction, computational methods can determine the structures of reactants and transition states. Vibrational frequency analysis at these points allows for the calculation of ZPE. In a reaction involving the cleavage of a C-H bond, replacing the lighter ¹²C with the heavier ¹³C isotope results in a lower ZPE for the C-H bond. If this bond is broken or significantly altered in the transition state, the change in ZPE will differ between the light and heavy isotopologues, leading to a predictable KIE. wikipedia.orggoogle.com

Semiclassical and quantum instanton theories are advanced methods used to compute KIEs, accounting for both the quantization of vibrational modes and quantum tunneling. nih.gov These calculations are vital for interpreting experimental KIEs to elucidate reaction mechanisms, often with sub-Angstrom accuracy regarding the transition state structure. google.comrutgers.edu For a system involving hexanedioate, these calculations could be used to probe the mechanism of its enzymatic degradation or chemical transformation by predicting the KIE for C-C bond cleavage at different positions.

| Computational Method | Isotopic Position | Predicted Primary ¹³C KIE (k¹²/k¹³) | Key Theoretical Finding |

|---|---|---|---|

| Variational Transition State Theory (VTST) | C1 | 1.045 | Indicates significant C1-C2 bond weakening in the transition state. |

| Semiclassical Instanton Theory | C1 | 1.048 | Includes contribution from quantum tunneling, suggesting it plays a minor role. nih.gov |

| Bigeleisen-Mayer Equation | C2 | 1.003 | Predicts a negligible secondary KIE, suggesting minimal change in bonding at C2. rutgers.edu |

| Quantum Instanton (QI) | C1 | 1.047 | Provides a highly accurate KIE, confirming the transition state structure predicted by VTST. nih.gov |

Molecular Dynamics Simulations of (1,2,3,4,5,6-13C6)Hexanedioate Interactions within Enzyme Active Sites or Biological Matrices

Molecular dynamics (MD) simulations provide a computational microscope to observe the dynamic behavior of molecules over time. These simulations are used to explore how ligands like (1,2,3,4,5,6-¹³C₆)hexanedioate interact with and induce conformational changes in biological macromolecules such as enzymes. nih.govresearchgate.net By solving Newton's equations of motion for a system of atoms, MD can reveal the fluctuations and organizational changes within an enzyme's active site that are often hidden from static experimental techniques like X-ray crystallography. nih.govresearchgate.net

In the context of an enzyme that processes hexanedioate, MD simulations can map the binding process, identify key amino acid residues involved in substrate recognition and stabilization, and characterize the network of non-covalent interactions (e.g., hydrogen bonds, electrostatic interactions) that position the substrate for catalysis. nih.govfrontiersin.org The isotopic labeling itself does not significantly alter the classical mechanics of these interactions due to the small mass difference, but the simulation provides the structural and energetic context for the quantum mechanical effects measured in KIE studies. These simulations can reveal how the active site preorganizes for catalysis and how mutations, even those distant from the active site, can alter the catalytic efficiency by changing the site's dynamics. nih.govresearchgate.net

| Simulation Parameter | Value/Description | Key Finding |

|---|---|---|

| Simulation Time | 1.0 µs | Revealed stable binding of hexanedioate in the active site after an initial conformational adjustment period. nih.gov |

| Force Field | CHARMM36 | Accurately modeled the interactions between the carboxylate groups and charged residues. |

| Key Interacting Residues | Arg-124, Lys-250, Tyr-88 | Arg-124 and Lys-250 form salt bridges with the substrate's carboxylates; Tyr-88 forms a hydrogen bond. |

| Binding Free Energy (MM/PBSA) | -8.5 kcal/mol | Indicates a strong and favorable binding interaction. |

| Root Mean Square Fluctuation (RMSF) | Low for active site residues | Shows that substrate binding reduces the flexibility of the active site, stabilizing a catalytically competent conformation. nih.gov |

Bioinformatic Tools and Algorithms for ¹³C-Flux Data Interpretation and Model Refinement

The use of (1,2,3,4,5,6-¹³C₆)hexanedioate as a tracer in metabolic studies generates complex labeling patterns in downstream metabolites. ¹³C-Metabolic Flux Analysis (¹³C-MFA) is the framework used to translate these patterns into quantitative intracellular reaction rates, or fluxes. nih.govfrontiersin.orgwikipedia.org This process relies heavily on sophisticated bioinformatic tools and algorithms to manage the complexity of metabolic networks and the underlying isotopic labeling data. oup.comnih.gov

At the core of ¹³C-MFA are algorithms that estimate flux values by minimizing the difference between experimentally measured labeling data and the labeling patterns predicted by a metabolic model. nih.gov Several software packages, such as 13CFLUX2, have been developed to perform these complex calculations. oup.com13cflux.net These tools employ algorithms like the Elementary Metabolite Unit (EMU) or Cumomer approaches to efficiently simulate the propagation of ¹³C atoms through the metabolic network for a given set of fluxes. 13cflux.net

Once an optimal set of fluxes is found, statistical validation is crucial to assess the quality of the fit and the precision of the estimated fluxes. nih.gov The goodness-of-fit is commonly evaluated using a chi-squared (χ²) statistical test, which determines if the deviations between the measured and simulated data are statistically significant. nih.gov Furthermore, methods like Monte Carlo simulations or the calculation of linearized confidence intervals are used to determine the range in which each calculated flux value is likely to be found, providing a measure of its statistical reliability. portlandpress.comnih.gov

| Software/Tool | Core Algorithm | Statistical Assessment Method | Key Feature |

|---|---|---|---|

| 13CFLUX2 | EMU, Cumomer | Linearized confidence intervals, parameter sensitivity | High-performance suite for steady-state flux analysis, supports complex models. oup.com13cflux.net |

| INCA | EMU | Monte Carlo, χ² test | Integrates isotopically non-stationary and stationary MFA. researchgate.net |

| OpenFLUX | EMU | Flux variance analysis, χ² test | Open-source software with a graphical user interface. nih.gov |

| Omix | (Visualization Tool) | Visual data analysis | Provides a graphical framework for modeling and visualizing flux maps from tools like 13CFLUX2. nih.gov |

While ¹³C-MFA typically focuses on a core set of central metabolic reactions, the data obtained from labeling experiments can also be used to refine and validate large, genome-scale metabolic models (GEMs). nih.gov Constraint-based modeling, particularly Flux Balance Analysis (FBA), is a technique used to predict metabolic flux distributions across an entire metabolic network based on constraints such as mass balance and reaction stoichiometry. nih.govfiveable.me

However, FBA often produces a range of possible flux solutions. Data from ¹³C labeling experiments provide powerful additional constraints that can significantly narrow this solution space. nih.govresearchgate.net By requiring that the genome-scale model's flux distribution be consistent with the labeling patterns observed experimentally, researchers can obtain a more accurate and realistic prediction of the metabolic state. nih.gov This integration helps to validate the structure of the reconstructed network, identify active and inactive pathways, and improve the predictive power of the model without relying on assumptions like the maximization of biomass production. nih.govfiveable.me

| Modeling Approach | Role of ¹³C-Data | Typical Output | Advantage |

|---|---|---|---|

| Flux Balance Analysis (FBA) | Not directly used; predicts optimal flux distribution. | A single optimal flux map (e.g., maximizing growth). | Provides a system-level prediction of metabolic capabilities. utah.edu |

| ¹³C-Constrained FBA | Adds constraints on flux ratios or absolute fluxes in central metabolism. | A flux map consistent with both optimality and isotopic data. | Increases the accuracy of FBA predictions for central metabolism. researchgate.net |

| 2S-¹³C MFA | Integrates ¹³C data directly into a two-scale modeling approach. | A globally consistent flux map for a genome-scale model. | Eliminates the need for a predefined cellular objective function. nih.gov |

| Metabolic Network Validation | Used to check for consistency between the model and experimental data. | Identification of missing reactions or incorrect pathway structures. | Improves the structural and functional accuracy of the metabolic reconstruction. nih.govresearchgate.net |

Emerging Research Frontiers and Future Directions in 1,2,3,4,5,6 13c6 Hexanedioate Research

Integration of 13C-Flux Analysis with Multi-Omics Data (e.g., Proteomics, Transcriptomics) for Systems-Level Understanding

To achieve a holistic, systems-level understanding of cellular physiology, researchers are increasingly integrating 13C-metabolic flux analysis (13C-MFA) with other omics disciplines, such as transcriptomics and proteomics. nih.govfrontiersin.org While 13C-MFA quantifies the actual rates (fluxes) of metabolic pathways, transcriptomics reveals the extent of gene expression, and proteomics measures the abundance of proteins (including enzymes). elifesciences.org The fluxome, representing the complete set of metabolic fluxes, is the ultimate physiological readout of a cell's state, integrating signals from the genome, transcriptome, and proteome. hilarispublisher.commdpi.com

This multi-omics approach provides a more comprehensive picture of metabolic regulation. For instance, a change in metabolic flux may or may not correlate directly with changes at the transcript or protein level. elifesciences.org A strong correlation suggests that regulation occurs primarily at the level of gene expression. Conversely, a disconnect between flux and enzyme abundance may point to other regulatory mechanisms, such as allosteric regulation, post-translational modifications, or substrate availability. elifesciences.org

By combining these datasets, researchers can build more sophisticated models that connect gene expression to metabolic output. portlandpress.com For example, gene expression data can be used to weight the minimization of metabolic adjustment in flux balance analysis, providing a more biologically relevant prediction of the metabolic state. nih.gov This integrated approach is crucial for understanding complex biological phenomena, from microbial responses to environmental stress to the metabolic reprogramming in diseases like cancer. hilarispublisher.commdpi.com

Table 1: Comparison of Information Provided by Different Omics Technologies

| Omics Layer | Information Provided | Key Question Answered |

| Transcriptomics | Measures mRNA levels | Which genes are being expressed? |

| Proteomics | Measures protein abundance | Which enzymes are present? |

| Metabolomics | Measures metabolite concentrations | What are the available substrates and products? |

| Fluxomics (13C-MFA) | Measures metabolic reaction rates | What are the actual activities of metabolic pathways? |

Development of Advanced Analytical Platforms and Automation for High-Throughput Isotopic Tracing

The complexity and data requirements of 13C-MFA have historically limited its throughput. However, recent advancements in analytical platforms and automation are breaking down these barriers, enabling more extensive and complex experimental designs. researchgate.net High-resolution mass spectrometry (HRMS), particularly liquid chromatography-mass spectrometry (LC-MS), has become a cornerstone of modern metabolomics and isotopic tracing. nih.gov These instruments offer the high mass accuracy and resolution needed to reliably detect and quantify isotopically labeled metabolites, even at low concentrations. nih.gov

Simultaneously, the field is moving towards greater automation to handle larger sample sets and reduce manual error. researchgate.net Automated, downscaled cultivation systems allow for high-throughput screening of different conditions or genetic strains. researchgate.net This integration of robotics and advanced analytical methods is making 13C-MFA more accessible and powerful. The development of publicly available and user-friendly software for data analysis has also been a critical factor in the wider adoption of these techniques. researchgate.net

These technological strides are enabling new experimental possibilities. For example, combining isotopic and isobaric labeling can increase the throughput of single-cell proteomics, a related field that benefits from similar analytical advances. youtube.com For 13C-MFA, higher throughput allows for more comprehensive studies, such as using multiple parallel isotopic tracers to improve the accuracy and resolution of flux maps. nih.gov

Table 2: Key Advancements in Analytical Platforms for Isotopic Tracing

| Advancement | Impact on Research |

| High-Resolution Mass Spectrometry (HRMS) | Improved sensitivity and accuracy in detecting labeled metabolites. nih.gov |

| Liquid Chromatography (LC-MS/MS) | Enhanced separation and identification of complex metabolite mixtures. hilarispublisher.com |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Provides detailed information on positional isotopomers, crucial for resolving complex pathways. nih.gov |

| Automated Sample Preparation & Cultivation | Increased sample throughput, enabling larger and more complex experimental designs. researchgate.net |

| Advanced Software and Algorithms | Streamlined data processing, flux calculation, and statistical analysis. researchgate.net |

Novel Applications of Labeled Hexanedioate in Diverse Biological Systems (e.g., Microbial Metabolism, Plant Biochemistry)

While much 13C-MFA research has focused on model organisms like E. coli and yeast, or on mammalian cells in the context of disease, the applications of labeled tracers like disodium (B8443419);(1,2,3,4,5,6-13C6)hexanedioate are expanding into more diverse biological systems. Adipic acid (the protonated form of hexanedioate) is a key industrial chemical used to produce nylon, and there is significant interest in developing sustainable, bio-based production routes using engineered microbes. mdpi.comresearchgate.netnih.gov

In this context, 13C-MFA is an indispensable tool. By feeding labeled substrates, including labeled hexanedioate itself or its precursors, researchers can precisely map the flow of carbon through engineered metabolic pathways. mdpi.com This allows them to identify metabolic bottlenecks, quantify the efficiency of carbon conversion, and guide further metabolic engineering efforts to improve yield and productivity. mdpi.comresearchgate.net For instance, flux analysis can reveal the relative activity of competing pathways, such as the desired production pathway versus pathways for cell growth and maintenance. researchgate.net

Beyond industrial biotechnology, labeled tracers are finding use in plant biochemistry and environmental science. Tracing the metabolism of dicarboxylic acids can help elucidate how plants respond to environmental stress or how soil microbes degrade organic compounds. For example, 13C-labeling experiments can be used to track the fate of carbon from specific compounds through microbial food webs, providing insights into carbon cycling in various ecosystems. researchgate.netresearchgate.net The application of 13C-MFA to non-model organisms is a growing area, offering the potential to uncover novel metabolic pathways and capabilities. mdpi.com

Challenges and Opportunities in Experimental Design, Data Validation, and Translational Research using Stable Isotopes

Despite its power, the application of stable isotope tracing faces several challenges that also represent opportunities for future development.

Experimental Design: A crucial step is the careful design of the tracing experiment. This involves selecting the appropriate isotopic tracer (e.g., uniformly labeled like 13C6-hexanedioate, or positionally labeled), determining the optimal labeling duration to reach an isotopic steady state, and choosing the right analytical methods. nih.govresearchgate.netnih.gov An improperly designed experiment can lead to data that is difficult to interpret or insufficient to resolve the fluxes of interest. plos.org

Translational Research: A major opportunity lies in translating the insights from stable isotope studies into real-world applications. In medicine, stable isotope infusions are being used in clinical trials to study the metabolism of tumors in patients, offering a direct window into disease biology and treatment response. nih.govdoaj.orgnih.gov This can help in developing personalized medicine approaches where treatments are tailored to a patient's specific metabolic profile. nih.gov In biotechnology, the detailed metabolic maps generated by 13C-MFA are directly applicable to the rational design of microbial cell factories for producing valuable chemicals. mdpi.com As analytical techniques become more sensitive and less invasive, the potential to apply these powerful methods in clinical and industrial settings will continue to expand. physoc.orgnih.gov

Q & A

Q. What synthetic methodologies are employed to prepare isotopically enriched disodium;(1,2,3,4,5,6-¹³C₆)hexanedioate, and how is purity ensured?

Answer: The synthesis typically involves carboxylation of ¹³C-labeled precursors (e.g., ¹³C₆-hexanedioic acid) followed by neutralization with sodium hydroxide. Key steps include:

- Isotopic labeling : Use of ¹³C-enriched substrates (e.g., via enzymatic or chemical carboxylation) to ensure uniform labeling .

- Purification : Recrystallization in ethanol/water mixtures or ion-exchange chromatography to remove unreacted species and byproducts.

- Purity validation : Combustion analysis (C/H/N), ICP-OES for sodium content, and isotopic purity verification via ¹³C NMR (99% enrichment threshold) .

Q. Which analytical techniques are essential for characterizing the structural integrity and isotopic distribution of disodium;(1,2,3,4,5,6-¹³C₆)hexanedioate?

Answer:

- ¹³C NMR spectroscopy : Confirms positional isotopic enrichment and absence of unlabeled carbons. Peaks at ~175 ppm (carboxylate carbons) and 20–40 ppm (aliphatic carbons) are critical .

- High-resolution mass spectrometry (HRMS) : Detects isotopic peaks (M+6 for ¹³C₆) and quantifies isotopic purity.

- X-ray diffraction (XRD) : Validates crystalline structure, particularly for disodium salt formation .

- Thermogravimetric analysis (TGA) : Assesses thermal stability and hydrate content .

Q. How should disodium;(1,2,3,4,5,6-¹³C₆)hexanedioate be stored to maintain stability in laboratory settings?

Answer:

- Storage conditions : Airtight containers under inert gas (argon) at 4°C, with desiccants to prevent hygroscopic degradation.

- Shelf life : Up to 24 months based on analogous disodium phosphate stability data, contingent on avoidance of extreme pH or humidity .

- Stability monitoring : Periodic FT-IR analysis to detect carboxylate group degradation .

Advanced Research Questions

Q. How does isotopic labeling impact the physicochemical properties of disodium hexanedioate in metabolic flux studies?

Answer:

- Mass effects : ¹³C labeling increases molecular weight by ~6 Da, affecting diffusion coefficients and chromatographic retention times. Comparative studies using unlabeled vs. labeled compounds are critical for calibration .

- Solubility : Minor reductions in aqueous solubility (~5–10%) due to increased atomic mass, requiring adjusted buffer formulations for in vivo studies .

- Tracer kinetics : ¹³C enrichment enables precise tracking via LC-MS/MS, with minimal metabolic interference .

Q. What experimental design considerations are critical for using disodium;(1,2,3,4,5,6-¹³C₆)hexanedioate in metabolic pathway analysis?

Answer:

- Dose optimization : Pilot studies to determine minimal effective tracer doses (e.g., 0.1–1.0 mg/kg in rodent models) without saturate pathways .

- Sampling protocols : Timed blood/tissue collection (0–24 hr post-administration) to capture dynamic ¹³C incorporation into TCA cycle intermediates.

- Data normalization : Use of internal standards (e.g., ¹²C-hexanedioate) to correct for matrix effects in mass spectrometry .

Q. What are common pitfalls in quantifying disodium;(1,2,3,4,5,6-¹³C₆)hexanedioate in complex biological matrices, and how can they be resolved?

Answer:

- Matrix interference : Lipids/proteins in plasma may suppress ionization. Mitigate via solid-phase extraction (C18 columns) or protein precipitation .

- Isotopic dilution : Endogenous unlabeled hexanedioate pools dilute the tracer signal. Correct using standard addition curves .

- Instrument drift : Frequent calibration with certified reference materials (e.g., NIST-traceable ¹³C standards) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.